Chlorazanil

Vue d'ensemble

Description

Méthodes De Préparation

Le chlorazanil peut être synthétisé à partir du médicament antipaludique proguanil. Le proguanil est métabolisé chez l'homme en N-(4-chlorophényl)-biguanide, qui est un précurseur chimique dans la synthèse du this compound. En présence d'acide formique, de formaldéhyde ou d'esters d'acide formique, le N-(4-chlorophényl)-biguanide se transforme en this compound .

Analyse Des Réactions Chimiques

Le chlorazanil subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former différents produits en fonction des conditions et des réactifs utilisés.

Réduction : Il peut être réduit dans des conditions spécifiques pour produire différents dérivés.

Substitution : Le this compound peut subir des réactions de substitution, en particulier impliquant l'atome de chlore sur le cycle phényle.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent l'acide formique, le formaldéhyde et les esters d'acide formique . Les principaux produits formés à partir de ces réactions comprennent divers dérivés chlorés et aminés.

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme précurseur dans la synthèse d'autres composés chimiques.

Biologie : Le this compound est étudié pour ses effets sur les systèmes biologiques, en particulier ses propriétés diurétiques.

Médecine : Il est utilisé comme agent diurétique pour traiter les affections liées à la rétention d'eau.

Industrie : Le this compound est utilisé dans la production d'autres composés chimiques et de produits pharmaceutiques

Mécanisme d'action

Le this compound exerce ses effets en empêchant l'absorption du sodium et du chlorure dans le tube contourné distal. Cette action conduit à une excrétion accrue de ces ions, entraînant une diurèse. Les cibles moléculaires et les voies impliquées comprennent le symporteur sodium-chlorure dans le tube contourné distal .

Applications De Recherche Scientifique

Diuretic Properties

Chlorazanil is predominantly recognized for its diuretic effects, which involve the inhibition of sodium and chloride reabsorption in the distal convoluted tubule of the nephron. This mechanism enhances urine output and is beneficial in managing conditions such as hypertension and edema .

Key Characteristics of this compound as a Diuretic:

- Mechanism of Action: Inhibits sodium and chloride reabsorption.

- Clinical Use: Effective in treating hypertension and fluid retention.

- Comparison with Other Diuretics:

| Compound Name | Mechanism of Action | Type of Diuretic |

|---|---|---|

| This compound | Inhibition of sodium/chloride reabsorption | Thiazide-like diuretic |

| Hydrochlorothiazide | Inhibition of sodium reabsorption | Thiazide diuretic |

| Furosemide | Inhibition at the loop of Henle | Loop diuretic |

| Amiloride | Inhibits sodium channels | Potassium-sparing diuretic |

Anti-Malarial Potential

Research indicates a metabolic relationship between proguanil, an antimalarial drug, and this compound. Proguanil is metabolized into N-(4-chlorophenyl)-biguanide, which can further convert to this compound under specific conditions involving formic acid or formaldehyde . This conversion raises questions about this compound's potential anti-malarial effects, although it remains primarily classified as a diuretic.

Doping Control and Regulatory Issues

This compound is prohibited in sports by the World Anti-Doping Agency due to its diuretic properties that can mask the presence of other performance-enhancing substances . Notably, two cases involving athletes who tested positive for this compound were linked to their use of proguanil for malaria prophylaxis during travels to endemic regions .

Case Study Insights:

- Subject: Two fencers returning from Africa.

- Findings: Low concentrations of this compound detected in urine samples.

- Outcome: No sanctions imposed due to plausible dietary sources and increased sensitivity of doping assays .

Agricultural Applications

Although primarily studied for medical uses, this compound's chemical structure suggests potential applications in agricultural chemistry as a herbicide or fungicide. Its effectiveness in these roles requires further investigation but could leverage its triazine structure for pest control.

Mécanisme D'action

Chlorazanil exerts its effects by preventing the absorption of sodium and chloride in the distal convoluted tubule. This action leads to increased excretion of these ions, resulting in diuresis. The molecular targets and pathways involved include the sodium-chloride symporter in the distal convoluted tubule .

Comparaison Avec Des Composés Similaires

Le chlorazanil est unique par rapport à d'autres composés similaires en raison de sa structure chimique spécifique et de ses propriétés diurétiques. Les composés similaires comprennent :

Proguanil : Un médicament antipaludique qui peut être métabolisé pour former du this compound.

Chlorpromazine : Un antipsychotique phénothiazinique ayant des propriétés pharmacologiques différentes mais certaines similitudes structurelles

Le this compound se distingue par son action spécifique sur le symporteur sodium-chlorure et son utilisation comme agent diurétique .

Activité Biologique

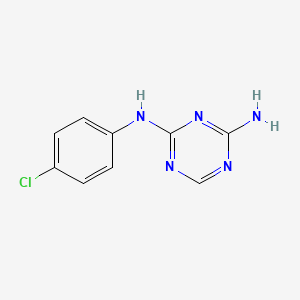

Chlorazanil, chemically known as N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine, is a diuretic agent that has garnered attention for its biological activities and implications in both clinical and doping contexts. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, effects on various biological pathways, and relevant case studies.

This compound is classified as a diuretic and has been used in clinical settings since the late 1950s. Its primary mechanism involves the inhibition of sodium reabsorption in the renal tubules, leading to increased urine output. This property makes it potentially useful in treating conditions such as hypertension and edema.

Key Mechanisms:

- Diuretic Activity : this compound promotes diuresis by inhibiting sodium and chloride reabsorption in the kidneys.

- Structural Similarity to Proguanil : this compound shares structural similarities with proguanil, an antimalarial drug. This relationship has raised questions regarding metabolic pathways and potential conversion in the human body .

Biological Activities

This compound exhibits a range of biological activities beyond its diuretic properties. These include:

Case Study: Doping Control Investigations

A significant case study involving this compound emerged from doping control investigations. In 2014, two athletes tested positive for this compound despite denying its use. They had been taking proguanil as part of malaria prophylaxis during travels in Africa. Subsequent investigations revealed that this compound could form from metabolites of proguanil under certain conditions, suggesting that detected levels might be due to metabolic byproducts rather than illicit use .

Clinical Observations

A study involving 29 patients treated with this compound reported increased blood urea nitrogen and creatinine levels, indicating potential renal implications associated with its use. These findings underscore the necessity for careful monitoring during treatment .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZQHIVOIFJEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049026 | |

| Record name | Chlorazanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-42-5 | |

| Record name | Chlorazanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorazanil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorazanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorazanil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAZANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48SN4K3W0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.